molecular formula C18H18N4O3 B6057500 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide

Cat. No. B6057500
M. Wt: 338.4 g/mol
InChI Key: GFMFLOKWTUTSAC-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, also known as EHA, is a chemical compound that has been studied extensively for its potential application in various scientific research fields. EHA is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis and cell division. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase through a competitive inhibition mechanism.
Biochemical and Physiological Effects
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. In cancer cells, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to induce cell cycle arrest and inhibit DNA synthesis, leading to decreased cell proliferation. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to induce apoptosis in cancer cells through the activation of various apoptotic pathways. In addition, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in lab experiments is its potent cytotoxicity against various cancer cell lines, making it a potential candidate for cancer treatment. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide also exhibits significant antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in lab experiments is its potential toxicity, which can limit its application in vivo.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. One direction is the development of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in more detail to better understand its potential as a cancer treatment and antimicrobial agent. Additionally, the potential application of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide as an enzyme inhibitor for the treatment of Alzheimer's disease warrants further investigation.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves a multi-step process that starts with the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide in the presence of acetic acid and ethanol. The resulting intermediate is then subjected to a cyclization reaction with the addition of hydrochloric acid to produce the final product, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. The purity of the synthesized 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can be confirmed through various analytical techniques such as melting point determination, elemental analysis, and NMR spectroscopy.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been studied extensively for its potential application in various scientific research fields such as cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to exhibit potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to have significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been studied for its potential as an enzyme inhibitor, specifically as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-16-9-5-6-13(18(16)24)10-20-21-17(23)11-22-12-19-14-7-3-4-8-15(14)22/h3-10,12,24H,2,11H2,1H3,(H,21,23)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMFLOKWTUTSAC-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazol-1-yl)-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.